3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride
Description
3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its stability and versatility in chemical reactions. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c10-3-2-8(14)7-6-12-9-11-4-1-5-13(7)9;;/h1,4-6H,2-3,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXMORFXALFXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its stable imidazo[1,2-a]pyrimidine core makes it an ideal candidate for constructing diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The dihydrochloride form enhances its solubility, making it more suitable for pharmaceutical formulations.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile tool in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-imidazo[1,2-a]pyridine
- 3-Amino-1-imidazo[1,2-a]pyrazine
- 3-Amino-1-imidazo[1,2-a]triazine
Uniqueness
Compared to these similar compounds, 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride offers unique properties due to its specific structural features The presence of the propan-1-one moiety and the dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
